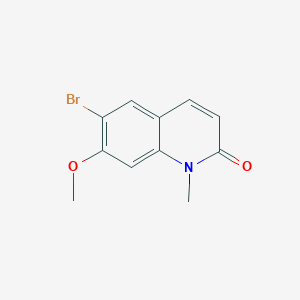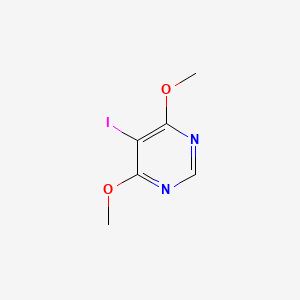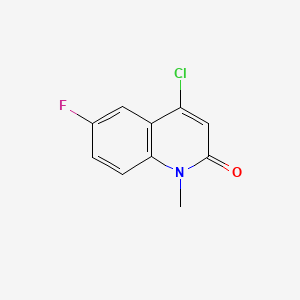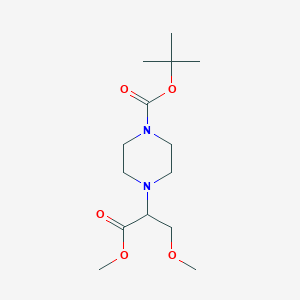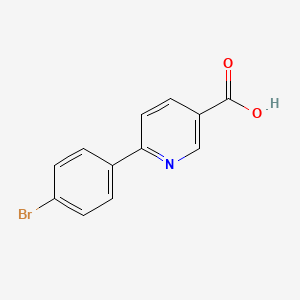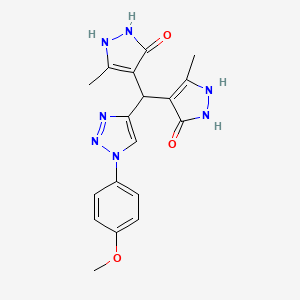
Antifungal agent 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 14 is a synthetic compound known for its broad-spectrum antifungal activity. It exhibits excellent minimum inhibitory concentration values against various fungal strains, making it a potent candidate for treating fungal infections . The compound’s molecular formula is C18H19N7O3, and it has a molecular weight of 381.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antifungal agent 14 is synthesized through a multi-step chemical process involving the formation of 1,2,3-triazole-appended bis-pyrazoles. . The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in a solvent such as dimethyl sulfoxide at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of intermediates, purification through recrystallization or chromatography, and final product isolation. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: Antifungal agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered antifungal properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various triazole and pyrazole derivatives, each with unique antifungal properties. These derivatives are evaluated for their efficacy and safety in treating fungal infections .
Aplicaciones Científicas De Investigación
Antifungal agent 14 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triazole and pyrazole derivatives.
Biology: The compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal therapies.
Mecanismo De Acción
Antifungal agent 14 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the ergosterol biosynthesis pathway. This leads to increased membrane permeability, leakage of essential cell contents, and ultimately, cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antifungal activity.
Comparación Con Compuestos Similares
Fluconazole: A widely used azole antifungal that also inhibits ergosterol synthesis.
Itraconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Voriconazole: A triazole antifungal with broad-spectrum activity and enhanced efficacy against certain resistant strains.
Uniqueness of Antifungal Agent 14: this compound stands out due to its unique triazole-pyrazole structure, which provides enhanced binding affinity to the target enzyme and improved antifungal activity. Its broad-spectrum efficacy and excellent minimum inhibitory concentration values make it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C18H19N7O3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
4-[[1-(4-methoxyphenyl)triazol-4-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H19N7O3/c1-9-14(17(26)22-19-9)16(15-10(2)20-23-18(15)27)13-8-25(24-21-13)11-4-6-12(28-3)7-5-11/h4-8,16H,1-3H3,(H2,19,22,26)(H2,20,23,27) |
Clave InChI |
NVYGSNIMGOMWQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NN1)C(C2=CN(N=N2)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
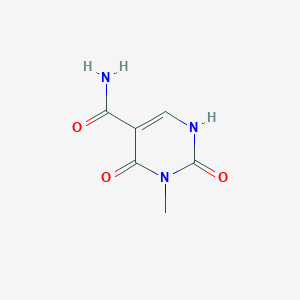
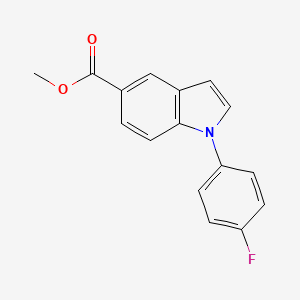
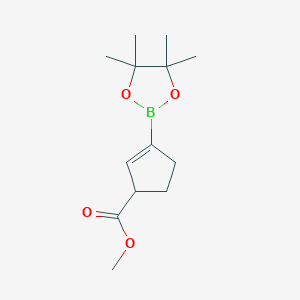
![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)


